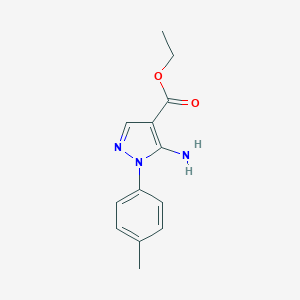

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLAFESEWXPMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933852 | |

| Record name | Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15001-11-3 | |

| Record name | Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The document details the primary synthetic methodology, presents relevant quantitative data, and includes a detailed experimental protocol.

Introduction

This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. This particular compound, with its amino and carboxylate functionalities, serves as a versatile building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The most common and efficient synthesis route involves the cyclocondensation of a substituted hydrazine with an activated cyanoacetate derivative.

Core Synthesis Pathway

The principal method for synthesizing this compound is the reaction between (4-methylphenyl)hydrazine and ethyl (ethoxymethylene)cyanoacetate. This reaction proceeds via a nucleophilic attack of the hydrazine on the electron-deficient double bond of the ethoxymethylene derivative, followed by an intramolecular cyclization and elimination of ethanol to form the stable aromatic pyrazole ring.

Below is a diagram illustrating the logical flow of this synthesis.

Caption: Logical workflow for the synthesis of the target pyrazole.

Quantitative Data Summary

The following table summarizes quantitative data from analogous pyrazole syntheses, providing expected ranges for yield and melting point for similar compounds.

| Compound | Reactants | Solvent | Yield (%) | Melting Point (°C) | Reference |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Phenylhydrazine, Ethyl (ethoxymethylene)cyanoacetate | Ethanol | 44% | 101-103 | [1] |

| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | 4-methylbenzenesulfonohydrazide, (E)-ethyl 2-cyano-3-ethoxyacrylate | Ethanol | 60-96% | Not Specified | [2] |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally related 5-aminopyrazole-4-carboxylates.[1]

Objective: To synthesize this compound.

Materials:

-

(4-methylphenyl)hydrazine (or its hydrochloride salt)

-

Ethyl (ethoxymethylene)cyanoacetate

-

Absolute Ethanol

-

Ice water bath

-

Standard reflux apparatus

-

Filtration equipment (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-methylphenyl)hydrazine (1 equivalent) in absolute ethanol.

-

Addition of Reagent: To the stirred solution, add ethyl (ethoxymethylene)cyanoacetate (1 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Further cooling in an ice water bath may facilitate precipitation of the product. In some cases, pouring the reaction mixture into ice water is necessary to induce precipitation.[1]

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Purification: The crude product can be purified by recrystallization from ethanol to afford the final product as a crystalline solid.

-

Drying: Dry the purified product under vacuum to remove residual solvent.

Characterization: The structure and purity of the synthesized this compound (CAS No: 15001-11-3) can be confirmed by standard analytical techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight (C₁₃H₁₅N₃O₂, MW: 245.28).[3][4]

-

Melting Point Analysis: To assess purity.

-

Infrared Spectroscopy (IR): To identify key functional groups.

Workflow Diagram

The following diagram outlines the experimental workflow from reaction setup to final product characterization.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a straightforward and well-documented process, primarily achieved through the cyclocondensation of (4-methylphenyl)hydrazine and ethyl (ethoxymethylene)cyanoacetate. This method is robust, scalable, and provides good yields of the desired product, making it a valuable intermediate for further elaboration in drug discovery and development programs. The provided protocol offers a reliable foundation for laboratory-scale synthesis.

References

Characterization of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate. While direct experimental data for this specific molecule is limited in published literature, this document compiles inferred data based on closely related structures and established synthetic methodologies for 1-aryl-5-aminopyrazole-4-carboxylates. This guide offers detailed experimental protocols, tabulated physical and spectral data, and visualizations of the synthetic pathway and a potential biological signaling pathway to support researchers in the fields of medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities have established them as privileged structures in medicinal chemistry. The specific compound, this compound, is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring an amino group and an ester functional group on the pyrazole ring, along with a 4-methylphenyl substituent at the N1 position, offers multiple points for further chemical modification to explore structure-activity relationships.

Physicochemical and Spectroscopic Data

The following tables summarize the expected physicochemical and spectroscopic data for this compound. This data is largely inferred from the experimentally determined values of the closely related compound, Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, and other similar 1-aryl-5-aminopyrazoles.

Table 1: Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₅N₃O₂ |

| Molecular Weight | 245.28 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | Not available (expected to be a crystalline solid) |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) |

Table 2: Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ (ppm) in DMSO-d₆: ~1.2 (t, 3H, -CH₂CH ₃), ~2.3 (s, 3H, Ar-CH ₃), ~4.1 (q, 2H, -CH ₂CH₃), ~5.5-6.0 (br s, 2H, -NH ₂), ~7.2 (d, 2H, Ar-H ), ~7.4 (d, 2H, Ar-H ), ~7.8 (s, 1H, pyrazole-H ) |

| ¹³C NMR | δ (ppm) in DMSO-d₆: ~14.5 (-CH₂C H₃), ~21.0 (Ar-C H₃), ~59.0 (-C H₂CH₃), ~98.0 (C 4-pyrazole), ~120.0 (Ar-C H), ~130.0 (Ar-C H), ~138.0 (Ar-C ), ~140.0 (Ar-C ), ~150.0 (C 5-pyrazole), ~155.0 (C 3-pyrazole), ~165.0 (C =O) |

| IR (KBr) | ν (cm⁻¹): ~3400-3300 (N-H stretching), ~3000-2900 (C-H stretching), ~1700 (C=O stretching), ~1620 (N-H bending), ~1580 (C=N stretching) |

| Mass Spec. (EI) | m/z: 245 (M⁺), fragments corresponding to the loss of ethoxy, ethyl, and other moieties. |

Synthesis Protocol

The synthesis of this compound can be achieved through a well-established cyclocondensation reaction between a substituted hydrazine and a functionalized acrylate.

General Reaction Scheme

References

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

| Property | Value |

| Compound Name | Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate |

| CAS Number | 15001-11-3 |

| Molecular Formula | C₁₃H₁₅N₃O₂ |

| Molecular Weight | 245.28 g/mol |

Spectroscopic Data (Analog-Based)

The following tables summarize the spectroscopic data for structurally similar compounds: Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, and Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. These data provide an expected range and pattern for the title compound's spectroscopic characteristics.

¹H NMR Data of Analogs

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[1] | DMSO-d₆ | 7.90 (s, 1H, pyrazole-H), 7.84 (d, J = 8.1 Hz, 2H, Ph-H), 7.46 (d, J = 8.1 Hz, 2H, Ph-H), 4.22 (s, 2H, -NH₂), 4.18 (q, J = 2.7 Hz, 2H, -OCH₂CH₃), 2.34 (s, 3H, -CH₃), 1.29 (t, J = 7.2 Hz, 3H, -OCH₂CH₃) |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | - | Data not available in search results. |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | - | Data not available in search results. |

¹³C NMR Data of Analogs

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[1] | - | 157.0 (C-3), 88.4 (C-5), 46.4 (C-4) (for 4,5-dihydro-1H-pyrazole ring) |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | - | Data not available in search results. |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | - | Data not available in search results. |

IR Spectroscopic Data of Analogs

| Compound | Sample Prep | Wavenumber (cm⁻¹) and Assignment |

| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[1] | - | 3480 (N-H), 1693 (C=O), 1615 (C=N) |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate[2] | KBr Wafer | Data available in spectral databases. |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | - | Data available in spectral databases. |

Mass Spectrometry Data of Analogs

| Compound | Ionization Method | m/z (Relative Intensity, %) |

| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[1] | GC/MS | 309 (M⁺, 8.37), 245 (6.07), 199 (5.90), 155 (12.81), 91 (33.88), 63 (91.51), 44 (100) |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate[2] | - | M⁺ at 231 |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate[3] | Electron Ionization | M⁺ at 169 |

Experimental Protocols

The synthesis of this compound can be achieved through a well-established route for this class of compounds: the reaction of a hydrazine derivative with an ethyl cyanoacetate derivative.

General Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carboxylates

Reaction: Condensation of (4-methylphenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate.

Procedure:

-

Reactant Preparation: A solution of (4-methylphenyl)hydrazine (1.0 equivalent) is prepared in a suitable solvent, typically absolute ethanol.

-

Addition: To this solution, ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent) is added dropwise at room temperature with continuous stirring.

-

Reaction: The reaction mixture is then heated to reflux for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

-

Isolation: The precipitated solid product is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Caption: Synthetic pathway for the target compound.

Logical Relationship of Functional Groups

The following diagram illustrates the key functional groups and their connectivity within the target molecule.

Caption: Functional group connectivity in the target molecule.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate. This compound is a key intermediate in the synthesis of various bioactive molecules, making its structural elucidation crucial for pharmaceutical research and development. This document presents predicted NMR data based on a closely related analogue, outlines experimental protocols for data acquisition, and utilizes visualizations to illustrate the molecular structure and analytical workflow.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of the reported data for the structurally similar compound, Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, and take into account the electronic effects of the substituent groups.[1][2]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3' | ~7.80 | s | - | 1H |

| H-2'', H-6'' | ~7.40 | d | ~8.0 | 2H |

| H-3'', H-5'' | ~7.20 | d | ~8.0 | 2H |

| NH₂ | ~5.50 | s (br) | - | 2H |

| OCH₂CH₃ | ~4.20 | q | ~7.1 | 2H |

| Ar-CH₃ | ~2.35 | s | - | 3H |

| OCH₂CH₃ | ~1.25 | t | ~7.1 | 3H |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~164.0 |

| C-5' | ~152.0 |

| C-3' | ~140.0 |

| C-1'' | ~138.0 |

| C-4'' | ~135.0 |

| C-3'', C-5'' | ~129.5 |

| C-2'', C-6'' | ~125.0 |

| C-4' | ~97.0 |

| OCH₂CH₃ | ~59.0 |

| Ar-CH₃ | ~20.5 |

| OCH₂CH₃ | ~14.0 |

Experimental Protocols

The following section outlines a detailed methodology for acquiring the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of the synthesized and purified this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

-

Homogenization: Gently vortex or shake the sample to ensure complete dissolution.

-

Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent, equipped with a 5 mm broadband probe.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: Approximately 3-4 seconds.

-

Spectral Width: 0 to 16 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Temperature: 298 K.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm. Reference the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering for NMR correlation and a logical workflow for the NMR analysis.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

Caption: Logical workflow for NMR data acquisition and analysis.

References

Mass Spectrometry of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural elucidation is a critical step in its synthesis and application as a building block for more complex bioactive molecules. Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of organic compounds through the analysis of their fragmentation patterns upon ionization. This guide details the expected mass spectrometric behavior of the title compound and provides standardized protocols for its analysis.

Predicted Mass Spectrum and Fragmentation

The exact mass spectrum of this compound is not publicly available. However, based on the principles of mass spectrometry and data from analogous compounds, a predicted fragmentation pattern can be elucidated.

2.1. Molecular Ion

The molecular formula of this compound is C₁₃H₁₅N₃O₂. Its calculated molecular weight is 245.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 245.

2.2. Predicted Fragmentation Pathway

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the cleavage of the ester group, the pyrazole ring, and the bond connecting the phenyl ring to the pyrazole nucleus. The following diagram illustrates the predicted fragmentation logic.

Crystal structure of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, a pyrazole derivative of significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, this guide focuses on its closely related sulfonyl analogue. The methodologies for synthesis and crystal structure determination are detailed, and all quantitative data are presented in a structured format for clarity and comparative analysis.

Crystallographic Data

The crystal structure of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate (C₁₃H₁₅N₃O₄S) was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/n. A summary of the crystal data and refinement parameters is provided in Table 1.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical Formula | C₁₃H₁₅N₃O₄S |

| Formula Weight | 309.34 |

| Temperature | 100 K |

| Wavelength | 1.54184 Å (Cu Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 6.27869 (7) Å |

| b | 15.43607 (12) Å |

| c | 15.27141 (13) Å |

| α | 90° |

| β | 96.2633 (9)° |

| γ | 90° |

| Volume | 1471.24 (2) ų |

| Z | 4 |

| Density (calculated) | 1.397 Mg/m³ |

| Absorption Coefficient | 2.14 mm⁻¹ |

| Data Collection | |

| Diffractometer | Oxford Diffraction Xcalibur (Atlas, Nova) |

| Reflections Collected | 51079 |

| Independent Reflections | 3043 [R(int) = 0.024] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 3043 / 0 / 201 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.027, wR2 = 0.074 |

| R indices (all data) | R1 = 0.027, wR2 = 0.074 |

| Largest diff. peak and hole | 0.34 and -0.39 e.Å⁻³ |

Molecular Structure

The molecular structure of the title compound reveals that the benzene and pyrazole rings are inclined to each other at an angle of 77.48 (3)°. The amino group participates in both intramolecular and intermolecular hydrogen bonds. Specifically, two amino hydrogen atoms are involved in bifurcated hydrogen bonds, forming an intramolecular N—H⋯O interaction and an intermolecular N—H⋯O(N) bond. These intermolecular hydrogen bonds link the molecules into chains along the direction. Furthermore, π–π interactions are observed between the centroids of adjacent benzene and pyrazole rings, with a short distance of 3.680 (3) Å, which connects the hydrogen-bonded chains into layers parallel to the ab plane.

Experimental Protocols

Synthesis

The synthesis of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate was achieved through the reaction of (E)-ethyl 2-cyano-3-ethoxyacrylate with 4-methylbenzenesulfonohydrazide. The reaction was carried out in ethanol at reflux for 16 hours, yielding the 4,5-dihydro-1H-pyrazole analogues with satisfactory yields. Diffraction-quality crystals were obtained by the slow diffusion of an ethanol solution.

Crystal Structure Determination

A suitable single crystal with dimensions 0.25 × 0.12 × 0.10 mm was selected for X-ray diffraction analysis. Data were collected on an Oxford Diffraction Xcalibur (Atlas, Nova) diffractometer at 100 K using Cu Kα radiation. A multi-scan absorption correction was applied using CrysAlis PRO.

The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. The amino H atoms were located in a difference map and refined isotropically. The C-bound H atoms were positioned geometrically and refined using a riding model.

Experimental Workflow

The logical flow of the experimental process for determining the crystal structure is illustrated in the following diagram.

Figure 1: Experimental workflow for crystal structure determination.

The Diverse Biological Activities of 5-Aminopyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of 5-aminopyrazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Anticancer Activity

5-Aminopyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of protein kinases crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 5-aminopyrazole derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| BC-7 | HeLa (Cervical Cancer) | Not specified, but showed synergistic cytotoxicity with cisplatin. | |

| Compound 10h | NCI-H520 (Lung Cancer) | 0.019 | [1] |

| SNU-16 (Gastric Cancer) | 0.059 | [1] | |

| KATO III (Gastric Cancer) | 0.073 | [1] | |

| Compound 24 | Pancreatic Cancer Cell Lines | Potent CDK2/5 inhibitor | [2] |

| Compound 7b | MDA-MB-468 (Breast Cancer) | 11.45 | [3] |

| Compound 16 | FaDu (Head and Neck Cancer) | 11.46 | [3] |

| Compound 17 | PC3 (Prostate Cancer) | 13.62 | [3] |

| Compound 15 | MCF-7 (Breast Cancer) | 1.88 | [3] |

| HepG2 (Liver Cancer) | 1.62 | [3] | |

| Compound XIII | HepG2 (Liver Cancer) | 6.57 | [4] |

| HCT-116 (Colon Cancer) | 9.54 | [4] | |

| MCF-7 (Breast Cancer) | 7.97 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5]

Materials:

-

5-aminopyrazole derivatives

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-aminopyrazole derivatives in complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[6]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7]

-

Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the vehicle control wells. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition

A significant mechanism through which 5-aminopyrazole derivatives exert their anticancer effects is by inhibiting various protein kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival.

Signaling Pathways Targeted by 5-Aminopyrazole Derivatives

Several key signaling pathways have been identified as targets for 5-aminopyrazole derivatives.

The p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines and plays a crucial role in regulating inflammation, apoptosis, and cell cycle.[8][9] Some 5-aminopyrazole derivatives have been identified as potent inhibitors of p38α MAPK.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. texaschildrens.org [texaschildrens.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 9. sinobiological.com [sinobiological.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide on the Therapeutic Potential of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate as a Versatile Synthetic Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry. While direct therapeutic targets of this compound are not extensively documented, its true value lies in its role as a versatile scaffold for the synthesis of a diverse array of potent and selective therapeutic agents. This technical guide elucidates the potential therapeutic targets that can be engaged by derivatives of this pyrazole core, with a focus on oncology and inflammatory diseases. We present a comprehensive overview of its synthetic utility, key biological activities of its derivatives, and relevant experimental protocols, providing a roadmap for its application in modern drug discovery.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal template for designing enzyme inhibitors and receptor modulators. This compound, with its strategically positioned amino and carboxylate functionalities, offers multiple points for chemical elaboration, enabling the exploration of vast chemical space and the optimization of pharmacological properties.[3] This compound has been instrumental in the development of targeted therapies, particularly in the fields of oncology and inflammation.[3]

Synthetic Versatility and Core Reactions

This compound serves as a key intermediate for the construction of more complex, biologically active molecules. Its synthesis and subsequent derivatization are well-established.

General Synthesis of the Pyrazole Core

A common synthetic route to this compound involves the condensation of a hydrazine derivative with a β-ketoester or a related three-carbon synthons.

Experimental Protocol: Synthesis of this compound

-

Materials: 4-methylphenylhydrazine hydrochloride, ethyl 2-cyano-3-ethoxyacrylate, ethanol, and a suitable base (e.g., triethylamine or sodium ethoxide).

-

Procedure:

-

To a solution of 4-methylphenylhydrazine hydrochloride in ethanol, add the base and stir for a short period to liberate the free hydrazine.

-

Add ethyl 2-cyano-3-ethoxyacrylate to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Key Derivatization Reactions

The amino and ester groups on the pyrazole ring are readily functionalized to generate diverse libraries of compounds.

-

Amide Coupling: The amino group can be acylated with various carboxylic acids or acid chlorides to form amides. This is a common strategy for introducing pharmacophoric elements that can interact with specific amino acid residues in a target protein.

-

Pyrimidinone Formation: The 5-amino-pyrazole moiety is a classic precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds known to be potent kinase inhibitors. This is typically achieved by condensation with a one-carbon source like formamide or formic acid, followed by cyclization.

-

Urea and Thiourea Formation: Reaction of the amino group with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which have shown a broad spectrum of biological activities.

Potential Therapeutic Targets of Derivatives

While this compound itself is not typically the final active pharmaceutical ingredient, its derivatives have been shown to target several key proteins implicated in disease.

Kinase Inhibition

The pyrazole scaffold is a well-established "hinge-binding" motif in kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of several important kinase families.

Aberrant FGFR signaling is a key driver in various cancers. Pyrazole-based compounds have been developed as potent FGFR inhibitors. For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors, demonstrating nanomolar activity against FGFR1, FGFR2, and FGFR3.[4]

IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it an attractive target for inflammatory diseases. 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, synthesized from 5-aminopyrazole precursors, have been identified as potent IRAK4 inhibitors.[5]

Anti-inflammatory and Anti-cancer Activity

Derivatives of 5-aminopyrazoles have demonstrated significant anti-inflammatory and anti-cancer properties, although the specific molecular targets are not always fully elucidated.

Substituted pyrazole-3-carboxylate derivatives have shown promising anti-inflammatory activity in preclinical models, such as the carrageenan-induced rat paw edema model.[6] The mechanism is often attributed to the inhibition of pro-inflammatory mediators.

Various 5-aminopyrazole derivatives have been evaluated for their anti-cancer activity against a range of cell lines.[7][8] The anti-proliferative effects are often linked to the induction of apoptosis and cell cycle arrest.

Quantitative Data Summary

The following table summarizes the reported biological activities of representative derivatives synthesized from 5-aminopyrazole precursors. It is important to note that these data are for derivatives and not for this compound itself.

| Derivative Class | Target/Activity | Model System | Quantitative Data (IC50/EC50) | Reference |

| 5-Amino-1H-pyrazole-4-carboxamides | FGFR1, FGFR2, FGFR3 | Biochemical Assay | 46 nM, 41 nM, 99 nM | [4] |

| 5-Amino-1H-pyrazole-4-carboxamides | NCI-H520, SNU-16, KATO III cancer cells | Cell Proliferation Assay | 19 nM, 59 nM, 73 nM | [4] |

| 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | Biochemical Assay | Varies by derivative | [5] |

| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | Anti-inflammatory | Carrageenan-induced rat paw edema | Significant inhibition | [6] |

Visualizing Synthetic and Therapeutic Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic utility of this compound and its role as a scaffold for targeting kinases.

References

- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Possessing a pyrazole core, a privileged scaffold in drug discovery, this molecule serves as a versatile intermediate in the synthesis of compounds with potential therapeutic applications, notably as anti-inflammatory and analgesic agents. This technical guide provides a comprehensive overview of the known physicochemical properties, a representative synthetic protocol, and an exploration of the potential mechanism of action for this class of compounds. Due to the limited availability of specific experimental data for the title compound, information for a closely related analog, Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, is provided as a reference for experimental methodologies.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N₃O₂ | - |

| Molecular Weight | 245.28 g/mol | - |

| Appearance | Off-white crystals | [1] |

| Melting Point | 112-118 °C | [1] |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| logP | Data not available | - |

Synthesis and Characterization

A detailed experimental protocol for the synthesis of the title compound is not available in the reviewed literature. However, a representative synthesis of a structurally similar compound, Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate , is described below. This protocol illustrates a common synthetic route to this class of pyrazole derivatives.

Representative Experimental Protocol: Synthesis of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate

This synthesis involves the reaction of (E)-ethyl 2-cyano-3-ethoxyacrylate with 4-methylbenzenesulfonohydrazide in ethanol.

Materials:

-

(E)-ethyl 2-cyano-3-ethoxyacrylate

-

4-methylbenzenesulfonohydrazide

-

Absolute ethanol

Procedure:

-

A solution of 4-methylbenzenesulfonohydrazide (0.01 mol) in absolute ethanol (20 mL) is prepared.

-

To this solution, (E)-ethyl 2-cyano-3-ethoxyacrylate (0.01 mol) is added.

-

The reaction mixture is heated at reflux for 16 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting solid is crystallized from ethanol to yield the final product.[2]

Workflow for the Synthesis of a Related Pyrazole Derivative

Characterization Data of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate

The following spectral data are for the representative sulfonyl analog and are provided to give an indication of the expected spectral features for this class of compounds.

| Technique | Data |

| IR (cm⁻¹) | 3480 (N-H), 1693 (C=O), 1615 (C=N)[2] |

| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 7.90 (s, 1H, pyrazole-H), 7.84 (d, 2H), 7.46 (d, 2H), 4.22 (s, 2H, -NH₂), 4.18 (q, 2H), 2.34 (s, 3H, CH₃), 1.29 (t, 3H)[2] |

| GC/MS (m/z) | 309 (M+), 245, 199, 155, 91, 63, 44[2] |

Note: Experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the searched literature.

Potential Mechanism of Action in Inflammation

Derivatives of 5-amino-1H-pyrazole are recognized for their anti-inflammatory properties. The primary mechanism of action for many pyrazole-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Additionally, modulation of the nuclear factor-kappa B (NF-κB) signaling pathway is another key mechanism through which these compounds exert their anti-inflammatory effects.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, leading to the transcription of various pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like COX-2. Pyrazole derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.

Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme that is upregulated during inflammation and is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. Many pyrazole-containing compounds are selective COX-2 inhibitors. By inhibiting COX-2, these compounds reduce the production of prostaglandins, leading to analgesic and anti-inflammatory effects.

Conclusion

This compound is a valuable building block in the development of new therapeutic agents. While specific experimental data for this compound is limited, the information available for structurally related analogs provides a strong foundation for its potential physicochemical properties and biological activity. The anti-inflammatory effects of this class of compounds are likely mediated through the inhibition of the NF-κB and COX-2 signaling pathways. Further research is warranted to fully characterize the physicochemical properties and pharmacological profile of the title compound to unlock its full therapeutic potential.

References

Navigating the Physicochemical Landscape of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of various biologically active molecules. Its favorable reactivity and purported stability make it a valuable building block in the development of novel therapeutics, particularly in the realms of anti-inflammatory and analgesic agents. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, offering insights for its effective handling, formulation, and development. While specific quantitative data for this exact molecule is limited in publicly accessible literature, this guide extrapolates from the known behavior of pyrazole derivatives and outlines standard experimental protocols for determining these critical parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅N₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 245.28 g/mol | --INVALID-LINK-- |

| Appearance | Off-white crystals | --INVALID-LINK-- |

| Melting Point | 112-118 °C | --INVALID-LINK-- |

| Purity (by HPLC) | ≥ 98% | --INVALID-LINK-- |

| Storage Conditions | 0-8°C | --INVALID-LINK-- |

Solubility Profile

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Low to sparingly soluble | The presence of the non-polar 4-methylphenyl group and the overall molecular structure suggest limited aqueous solubility. |

| Ethanol | Soluble | Pyrazole derivatives generally exhibit good solubility in alcohols like ethanol. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of dissolving pyrazole structures. |

| Acetone | Soluble | Acetone is a polar aprotic solvent that is often effective in dissolving pyrazole derivatives. |

| Dichloromethane | Soluble | The compound's organic nature suggests good solubility in chlorinated solvents. |

| Toluene | Moderately Soluble | The aromatic nature of both the compound and the solvent suggests some degree of solubility. |

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of the compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant from each vial using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound in each sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for solubility determination.

Stability Profile and Forced Degradation Studies

While specific stability data is not published, a comprehensive understanding of the compound's stability can be achieved through forced degradation studies. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.

Principles of Forced Degradation

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to trigger degradation. This helps in understanding the degradation pathways and the intrinsic stability of the molecule.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature or elevated (e.g., 60°C) | To assess degradation in an acidic environment. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature or elevated (e.g., 60°C) | To evaluate degradation in an alkaline environment. |

| Oxidative Degradation | 3-30% H₂O₂, room temperature | To investigate susceptibility to oxidation. |

| Thermal Degradation | Dry heat (e.g., 80-100°C) | To determine the effect of high temperature on the solid state. |

| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B guidelines) | To assess stability upon exposure to light. |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acidic Degradation: To an aliquot of the stock solution, add an equal volume of an appropriate concentration of HCl. Keep the solution at room temperature or heat it to accelerate degradation. At specified time points, withdraw samples, neutralize them, and dilute for HPLC analysis.

-

Basic Degradation: Follow the same procedure as for acidic degradation, but use NaOH instead of HCl.

-

Oxidative Degradation: Treat an aliquot of the stock solution with a solution of H₂O₂. Monitor the reaction at room temperature. At various intervals, take samples and dilute for HPLC analysis.

-

Thermal Degradation: Expose the solid compound to high temperatures in a controlled oven. At different time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Analyze the samples by HPLC.

-

Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products. Peak purity analysis of the parent peak is also crucial.

The Enduring Potency of the Pyrazole Scaffold: A Technical Guide for Medicinal Chemists

Introduction: The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of the pyrazole core, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, biological activities, and therapeutic applications. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a deeper understanding of this potent pharmacophore.

The Pyrazole Scaffold: A Privileged Structure in Drug Design

The significance of the pyrazole moiety is underscored by its presence in numerous FDA-approved drugs targeting a diverse range of diseases.[1] Notable examples include the anti-inflammatory drug Celecoxib (a selective COX-2 inhibitor), the anti-cancer agent Ruxolitinib (a JAK inhibitor), and Sildenafil for erectile dysfunction (a phosphodiesterase inhibitor).[1] The success of these drugs highlights the pyrazole scaffold's ability to be readily modified to achieve high potency and selectivity for various biological targets.

Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods available to medicinal chemists. The most common and versatile approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] Variations of this method, including microwave-assisted and ultrasound-assisted syntheses, offer advantages such as reduced reaction times and improved yields.

Experimental Protocol: Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a general procedure for the synthesis of a 1,3,5-substituted pyrazole from ethyl acetoacetate and phenylhydrazine, a common starting point for many bioactive pyrazole compounds.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add phenylhydrazine (1 equivalent) followed by a catalytic amount of glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,3,5-substituted pyrazole derivative.

Biological Activities and Therapeutic Targets

Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] This wide range of bioactivity is a testament to the pyrazole scaffold's ability to be tailored to interact with various enzymes and receptors.

Anti-inflammatory Activity: COX Inhibition

A significant number of pyrazole-based compounds exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. Celecoxib is a prime example of a selective COX-2 inhibitor, which provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| SC-558 | >1900 | 0.0053 | >358,490 |

| Phenylbutazone | Varies (non-selective) | Varies (non-selective) | ~1 |

Table 1: In vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2 enzymes.[3]

Anticancer Activity: Kinase Inhibition

The pyrazole scaffold is a key component in numerous kinase inhibitors developed for cancer therapy. These compounds often target signaling pathways that are aberrantly activated in cancer cells, leading to uncontrolled proliferation and survival.

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling and is often dysregulated in hematological malignancies and inflammatory diseases.[4][5][6] Pyrazole-based inhibitors, such as Ruxolitinib, have been developed to target JAK enzymes and modulate this pathway.[7]

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazole-based drugs.

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Several pyrazole-containing compounds have been developed as inhibitors of VEGF receptors (VEGFRs).[9][10]

Caption: The VEGF signaling pathway and the inhibitory action of pyrazole-based drugs.

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation.[] Inhibition of p38 MAPK is a therapeutic strategy for inflammatory diseases.[12] Pyrazole urea derivatives are a class of potent p38 MAPK inhibitors.[12]

Caption: The p38 MAPK signaling pathway and the inhibitory action of pyrazole-based drugs.

| Compound/Drug | Target Kinase | IC50 (nM) | Disease Area |

| Ruxolitinib | JAK1 | 3.3 | Myelofibrosis |

| JAK2 | 2.8 | ||

| Compound 3f | JAK1 | 3.4 | Cancer (preclinical) |

| JAK2 | 2.2 | ||

| JAK3 | 3.5 | ||

| Compound 11b | JAK2 | - | Cancer (preclinical) |

| BIRB 796 | p38 MAPK | - | Inflammatory Diseases |

| Compound 3i | VEGFR-2 | 8.93 | Cancer (preclinical) |

| Compound 3a | VEGFR-2 | 38.28 | Cancer (preclinical) |

Table 2: Quantitative data for selected pyrazole-based kinase inhibitors.[4][9]

Experimental Workflow for Pyrazole-Based Drug Discovery

The discovery and development of novel pyrazole-based therapeutics typically follow a structured workflow, from initial library synthesis to preclinical evaluation.

Caption: A typical experimental workflow for the discovery of pyrazole-based drugs.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of pyrazole compounds against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Test pyrazole compounds dissolved in DMSO

-

Kinase reaction buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the pyrazole test compounds in DMSO.

-

Reaction Mixture Preparation: In the wells of a microplate, add the kinase reaction buffer, the purified kinase, and the kinase substrate.

-

Initiation of Reaction: Add the test compounds to the respective wells, followed by the addition of ATP to initiate the kinase reaction. Include appropriate controls (no enzyme, no compound).

-

Incubation: Incubate the reaction plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability, coupled with its ability to be decorated with a variety of functional groups, allows for the fine-tuning of its pharmacological properties. The successful development of numerous pyrazole-containing drugs is a strong indicator of its therapeutic potential. This guide has provided a comprehensive overview of the key aspects of pyrazole chemistry and biology, from synthesis and experimental evaluation to its role in modulating critical signaling pathways. As our understanding of disease biology deepens, the versatile pyrazole scaffold is poised to remain a central element in the design and discovery of the next generation of innovative medicines.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. onclive.com [onclive.com]

- 7. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 12. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Use of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate as a pharmaceutical intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block with significant applications in pharmaceutical and agrochemical research. Its substituted pyrazole core is a privileged scaffold found in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of potential therapeutic agents, focusing on its role in the development of anti-inflammatory and anticoagulant drugs.

Chemical Properties and Applications

This compound serves as a crucial starting material for the synthesis of a variety of more complex molecules. The amino and ester functionalities on the pyrazole ring offer reactive sites for further chemical modifications, allowing for the construction of diverse compound libraries for drug discovery screening.

Key Applications:

-

Anti-inflammatory Agents: The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1][2] By serving as a precursor to multi-substituted pyrazoles, this intermediate is valuable in the development of novel COX-2 inhibitors with potentially improved efficacy and reduced side effects.

-

Anticoagulants: Pyrazole derivatives are also prominent in the design of direct factor Xa inhibitors, a class of oral anticoagulants used to prevent and treat thromboembolic events.[3][4] This intermediate can be utilized to synthesize compounds that mimic the binding of natural substrates to the active site of Factor Xa.

-

Agrochemicals: Beyond pharmaceuticals, this pyrazole derivative is a key intermediate in the synthesis of certain pesticides and herbicides. For example, it shares structural similarities with intermediates used in the production of insecticides like Fipronil.[5][]

Data Presentation

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₅N₃O₂ |

| Molecular Weight | 245.28 g/mol |

| CAS Number | 15001-11-3 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 135-139 °C |

| Solubility | Soluble in ethanol, methanol, DMSO, and DMF |

Table 2: Representative Reaction Yields for Further Derivatization

| Reaction Type | Reagents | Product Type | Typical Yield (%) |

| Amide Coupling | Carboxylic acid, Coupling agent | N-Acyl pyrazole derivative | 75-90% |

| Sandmeyer Reaction | NaNO₂, HBF₄ | 5-Fluoro-pyrazole derivative | 50-65% |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst | 5-Arylamino-pyrazole derivative | 60-80% |

| Ester Hydrolysis | LiOH or NaOH | Pyrazole-4-carboxylic acid | >90% |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the well-established reaction of a hydrazine derivative with an ethoxymethylenecyanoacetate derivative.

Materials:

-

p-Tolylhydrazine hydrochloride

-

Ethyl 2-cyano-3-ethoxyacrylate

-

Ethanol

-

Triethylamine

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of p-tolylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

-

Add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Expected Yield: 70-85%

Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative (A Potential Kinase Inhibitor Scaffold)

This protocol outlines a common cyclization reaction to form a fused heterocyclic system.

Materials:

-

This compound

-

Formamide

-

Sodium ethoxide

Procedure:

-

A mixture of this compound (1.0 eq) and formamide (10 eq) is heated to 150-160 °C.

-

A catalytic amount of sodium ethoxide is added to the mixture.

-

The reaction is stirred at this temperature for 4-6 hours, monitoring by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be recrystallized from ethanol to yield the pure pyrazolo[3,4-d]pyrimidin-4-one derivative.

Expected Yield: 65-80%

Visualizations

Caption: Experimental workflow for the synthesis and application of the pyrazole intermediate.

Caption: Signaling pathway of COX-2 inhibition by pyrazole-based anti-inflammatory drugs.

Caption: Mechanism of action of pyrazole-based Factor Xa inhibitors in the coagulation cascade.[7][8]

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. Synthesis method of fipronil intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 7. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]

- 8. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Developing Anti-inflammatory Agents from Pyrazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, evaluation, and mechanistic understanding of pyrazole carboxylate derivatives as potent anti-inflammatory agents. The information is curated from recent scientific literature to guide researchers in this promising area of drug discovery.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide range of pharmacological activities, particularly as anti-inflammatory agents.[1][2][3][4][5] The pyrazole scaffold is a key feature in several commercially successful anti-inflammatory drugs, including the selective COX-2 inhibitor, Celecoxib.[1][3][5][6] The versatility of the pyrazole ring allows for structural modifications that can fine-tune the compound's potency, selectivity, and pharmacokinetic profile.[1][7] This document outlines the synthesis of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives and provides protocols for assessing their anti-inflammatory efficacy. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade that leads to the production of prostaglandins.[1][8]

Data Presentation: Anti-inflammatory Activity of Pyrazole Carboxylates

The following table summarizes the in vitro and in vivo anti-inflammatory activities of various pyrazole carboxylate derivatives from recent studies. This allows for a clear comparison of their potency.

| Compound ID | Target | IC50 (µM) | In Vivo Model | ED50 (mg/kg) | Selectivity Index (SI) for COX-2 | Reference |

| 15c | COX-2 | 0.059 - 3.89 | Carrageenan-induced rat paw edema | 8.22 - 31.22 | 28.56 - 98.71 | [9] |

| 15d | COX-2 | 0.059 - 3.89 | Carrageenan-induced rat paw edema | 8.22 - 31.22 | 28.56 - 98.71 | [9] |

| 15h | COX-2 | 0.059 - 3.89 | Carrageenan-induced rat paw edema | 8.22 - 31.22 | 28.56 - 98.71 | [9] |

| 19d | COX-2 | 0.059 - 3.89 | Carrageenan-induced rat paw edema | 8.22 - 31.22 | 28.56 - 98.71 | [9] |

| PYZ28 | COX-2 | 0.26 | - | - | >192.3 | [10] |

| PYZ37 | COX-2 | 0.2 | - | - | - | [10] |

| PYZ16 | COX-2 | 0.52 | - | - | 10.73 | [10] |

| Celecoxib | COX-2 | 0.22 | Carrageenan-induced rat paw edema | 40.39 | 13.65 | [9] |

| Indomethacin | COX-1/COX-2 | - | Carrageenan-induced rat paw edema | - | - | [11] |

| Compound 2g | LOX | 80 | - | - | - | [5][6] |

IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose; SI: Selectivity Index (IC50 for COX-1 / IC50 for COX-2).

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

This protocol is based on the Knorr synthesis, a classical and efficient method for preparing pyrazole derivatives.[1][2][7]

Step 1: Synthesis of Substituted Ethyl-2,4-dioxo-4-phenylbutanoate Intermediates (1a-j)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add an equimolar mixture of diethyl oxalate and a substituted acetophenone derivative.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the intermediate product.

-

Filter the precipitate, wash it with cold water, and dry it under a vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified ethyl-2,4-dioxo-4-phenylbutanoate derivative.

Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate (2a-j)

-

In a round-bottom flask, suspend the synthesized intermediate (from Step 1) in glacial acetic acid.

-

Add hydrazine hydrate to the suspension.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it onto crushed ice.

-

The solid product that precipitates is filtered, washed thoroughly with water, and dried.

-

Purify the final compound by recrystallization from an appropriate solvent (e.g., ethanol or methanol).

-

Characterize the structure of the synthesized compounds using spectroscopic methods such as IR, 1H NMR, and Mass Spectrometry.[12]

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

-

Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.[13]

-

Add the test compounds (dissolved in a suitable solvent like DMSO) to the wells at various concentrations.

-

Use a known COX inhibitor (e.g., Celecoxib for COX-2, Indomethacin for non-selective) as a positive control and the solvent as a negative control.

-

Initiate the reaction by adding arachidonic acid.

-

The peroxidase activity of COX is monitored colorimetrically by observing the appearance of oxidized N,N,N,N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a microplate reader.[13]

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema Model

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of new compounds.[11][12][13]

-

Use adult Wistar rats of either sex, weighing between 150-200g.

-

Divide the animals into groups: a control group, a standard drug group (e.g., Indomethacin or Celecoxib), and test groups for each synthesized compound at different doses.

-

Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

-

After 1 hour of drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

-

-

A significant reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity.

Mandatory Visualizations

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencescholar.us [sciencescholar.us]

- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate in Agrochemical Synthesis